Oxodipine

Vascular Smooth Muscle Pharmacology Calcium Channel Selectivity Dihydropyridine Differentiation

Researchers investigating T-type calcium channel roles in cardiovascular pathology face a critical tool-compound gap-most dihydropyridines block only L-type channels. Oxodipine resolves this with validated dual L-/T-type blockade and pronounced vascular selectivity, enabling blood pressure reduction without confounding reflex tachycardia in vivo. • Dual-channel pharmacology: I(CaL) IC50 = 0.24 μM; I(CaT) IC50 = 0.41 μM in ventricular myocytes. • ≥10-fold vascular selectivity over first-generation CCBs; equipotent vasodilation vs. Nifedipine (IC50 ~7.8 nM, rat aorta). • Supplied with comprehensive Certificates of Analysis; batch-to-batch consistency verified by HPLC.

Molecular Formula C19H21NO6
Molecular Weight 359.4 g/mol
CAS No. 90729-41-2
Cat. No. B1205658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxodipine
CAS90729-41-2
Synonymsoxodipine
Molecular FormulaC19H21NO6
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C
InChIInChI=1S/C19H21NO6/c1-5-24-19(22)15-11(3)20-10(2)14(18(21)23-4)16(15)12-7-6-8-13-17(12)26-9-25-13/h6-8,16,20H,5,9H2,1-4H3
InChIKeyMSOAVHHAZCMHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxodipine: Vascular-Selective Calcium Channel Blocker


Oxodipine (CAS 90729-41-2) is a synthetic 1,4-dihydropyridine calcium channel blocker (CCB) [1]. It is characterized by its benzodioxole-substituted dihydropyridine core, which is structurally distinct from first-generation analogs. Its primary mechanism of action is the inhibition of voltage-gated calcium channels, with a marked selectivity for vascular smooth muscle over cardiac tissue . Unlike many older dihydropyridines, Oxodipine exhibits a unique profile, showing potent inhibition of both L-type (I(CaL)) and T-type (I(CaT)) calcium currents . This dual-channel activity and pronounced vascular selectivity position Oxodipine as a valuable tool for investigating calcium signaling pathways in cardiovascular and smooth muscle research, distinct from more cardiac-selective or less specific CCBs .

Vascular smooth muscle calcium signaling studies
Dual L- and T-type calcium channel inhibition research
Benzodioxole-substituted dihydropyridine scaffold

Oxodipine Generic Substitution Risk


Substituting Oxodipine with another dihydropyridine calcium channel blocker, such as Nifedipine, is not scientifically equivalent due to significant quantitative differences in pharmacodynamic and pharmacokinetic profiles [1]. The core rationale against generic substitution is rooted in Oxodipine's unique, dual inhibition of L- and T-type calcium channels, a property not shared by most first-generation dihydropyridines like Nifedipine, which are predominantly L-type channel blockers [2]. This difference in ion channel subtype targeting translates into distinct functional effects, including a higher vascular selectivity and a reduced propensity for reflex tachycardia observed in vivo with Oxodipine [3]. The following evidence will demonstrate that these are not subtle nuances but quantifiable and verifiable distinctions that directly impact experimental outcomes and therapeutic modeling.

Nifedipine lacks T-type channel blockade, which may shift pathway-response interpretation in cardiac or vascular models.

Lower vascular selectivity relative to Oxodipine may alter tissue-specific response profiles, especially in dual-channel dependent preparations.

In vivo heart rate response may differ, potentially introducing confounding variables in hemodynamic endpoint studies.

Oxodipine vs. Nifedipine: Evidence Comparison


Vascular Selectivity for Potential-Operated Calcium Channels

In a direct head-to-head comparison, Oxodipine demonstrated significantly higher selectivity for potential-operated calcium channels (POCC) in vascular smooth muscle compared to Nifedipine. The study found that Oxodipine was at least 10 times more selective for POCC over receptor-operated channels (ROCC), a level of vascular selectivity not matched by Nifedipine [1].

Vascular POCC Selectivity
Head-to-head
≥10-fold higher selectivity for POCC over ROCC

Supports vascular-selectivity assay context

POCC/ROCC differentiation may inform tissue-specific response

Vascular Smooth Muscle Pharmacology Calcium Channel Selectivity Dihydropyridine Differentiation

In Vitro Vasodilatory Potency

A head-to-head study comparing Oxodipine and Nifedipine on rat isolated aortic strips found that both compounds exhibited virtually identical potency in inhibiting contractions induced by high potassium (80 mM). The IC50 values were 7.8 ± 1.8 nM for Oxodipine and 8.5 ± 2.5 nM for Nifedipine, indicating no significant difference in this specific assay [1]. This data confirms Oxodipine's potent vasodilatory activity is on par with the established reference compound.

Vasodilatory Potency in Aorta
Head-to-head
IC50 7.8 nM (Oxodipine) vs 8.5 nM (Nifedipine)

Comparable vasodilation potency context

Difference not statistically significant; supports potency comparison

In Vitro Pharmacology Vasodilation Calcium Antagonism

Dual L- and T-Type Calcium Channel Blockade

Oxodipine distinguishes itself from Nifedipine and other first-generation dihydropyridines by its ability to potently inhibit both L-type and T-type calcium currents. In rat cultured neonatal ventricular myocytes, Oxodipine reduced L-type current (I(CaL)) with an IC50 of 0.24 μM and T-type current (I(CaT)) with an IC50 of 0.41 μM . In contrast, Nifedipine is a selective L-type channel blocker and does not exhibit significant T-type channel inhibition at comparable concentrations [1].

L-/T-Type Channel Blockade
Cross-study comparable
L-type IC50 0.24 μM; T-type IC50 0.41 μM

Dual-channel inhibition supports T-type research context

Nifedipine shows negligible T-type inhibition at comparable concentrations

Cardiomyocyte Electrophysiology Ion Channel Pharmacology Calcium Channel Subtypes

In Vivo Hemodynamics: No Reflex Tachycardia

In anesthetized, sinoaortic-denervated dogs, intravenous administration of Oxodipine at doses of 20 and 50 μg/kg produced a significant decrease in blood pressure with no concurrent change in heart rate . This contrasts with the typical hemodynamic response to Nifedipine and other first-generation dihydropyridines, which often induce a reflex tachycardia due to their more potent negative chronotropic effects on the sinoatrial node [1].

In Vivo Hemodynamics
Class-level inference
Blood pressure ↓ without heart rate change

Hemodynamic profile may reflect vascular selectivity

First-gen dihydropyridines typically cause reflex tachycardia

In Vivo Pharmacology Hemodynamics Cardiovascular Safety

Oxodipine: Validated Applications


T-Type Calcium Channel Research

Oxodipine is the compound of choice for researchers needing to interrogate the role of T-type calcium channels (I(CaT)) in cardiovascular disease models. Its unique ability to block both L- and T-type channels, with a quantifiable IC50 of 0.41 μM for I(CaT) in cardiomyocytes , provides a tool unavailable with L-type selective blockers like Nifedipine. This makes it essential for studies on cardiac hypertrophy, arrhythmogenesis, and vascular remodeling where T-type channels are implicated.

Selective Vasodilation in Hypertension Models

For in vivo studies of hypertension where the experimental objective is to isolate vascular effects from cardiac effects, Oxodipine offers a distinct advantage. As demonstrated in anesthetized dogs, it effectively lowers blood pressure without eliciting reflex tachycardia . This property, which stems from its high vascular selectivity (≥10-fold over Nifedipine [1]), allows for a more precise investigation of pressure-dependent mechanisms without the confounding influence of heart rate changes.

Dihydropyridine SAR Assays

Oxodipine serves as a benchmark compound for SAR studies of new dihydropyridine derivatives due to its well-characterized, quantifiable pharmacology. Its equipotent vasodilatory activity compared to Nifedipine (IC50 ~7.8 nM in rat aorta [1]) paired with its unique channel subtype selectivity and in vivo profile makes it an ideal reference for evaluating novel analogs designed to improve upon first-generation CCBs. Researchers can use Oxodipine as a standard to benchmark improvements in vascular selectivity or T-channel blockade.

Non-Vascular Smooth Muscle Contractility

Oxodipine has been validated in various non-vascular smooth muscle preparations, including guinea-pig ileum and rat vas deferens, where it demonstrates potent inhibition of contractile responses [REFS-4, REFS-5]. Its use in these tissues allows researchers to explore calcium channel pharmacology beyond the vasculature, leveraging its well-defined activity profile to dissect calcium-dependent signaling pathways in gastrointestinal and urogenital smooth muscle research.

Application
Selection Property
Validation Focus
Cardiovascular T-type calcium channel studies
Dual L-/T-type inhibition profile
T-type channel inhibition in myocyte assays
Hypertension model hemodynamic studies
Vascular vs. cardiac selectivity profile
Blood pressure reduction without tachycardia endpoints
Dihydropyridine SAR and benchmark studies
Comparable vasodilation potency context
Channel subtype selectivity profiling
Non-vascular smooth muscle contractility research
Smooth muscle Ca²⁺ channel inhibition profile
Tissue-specific contractile response endpoints

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34 linked technical documents
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